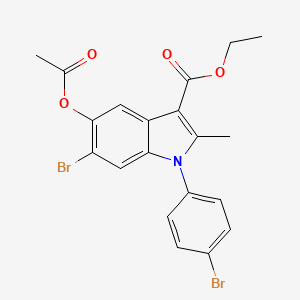![molecular formula C16H14BrN3O2S B10875956 (2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy-substituted phenyl group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-2-pyridine.
Acryloylation: The 5-bromo-2-pyridine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloyl derivative.
Thiourea Formation: The final step involves the reaction of the acryloyl derivative with 4-methoxyphenyl isothiocyanate under mild conditions to yield N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving thiourea derivatives.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is not fully elucidated, but it is believed to interact with molecular targets such as enzymes or receptors through its thiourea and acryloyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-Pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-Bromo-2-pyridyl)-N’-[3-(4-methylphenyl)acryloyl]thiourea: Substitutes the methoxy group with a methyl group, potentially altering its electronic properties.
Uniqueness: N-(5-Bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is unique due to the combination of the brominated pyridine ring and the methoxy-substituted phenyl group, which may confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C16H14BrN3O2S |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrN3O2S/c1-22-13-6-2-11(3-7-13)4-9-15(21)20-16(23)19-14-8-5-12(17)10-18-14/h2-10H,1H3,(H2,18,19,20,21,23)/b9-4+ |
InChI-Schlüssel |
PKUWRTMEYAQMJK-RUDMXATFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-2-(4-fluorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875876.png)

![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10875881.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide](/img/structure/B10875882.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875889.png)
![3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10875893.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10875900.png)
![3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10875901.png)
![(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875906.png)
![ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10875908.png)
![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B10875915.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
